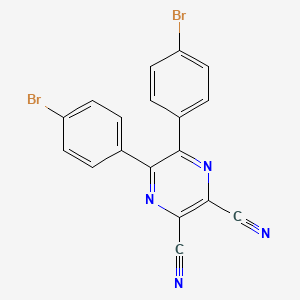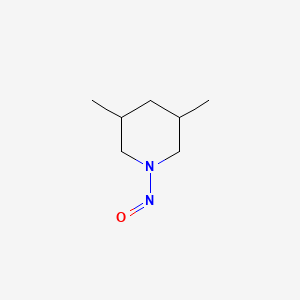
3,5-Dimethyl-1-nitrosopiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-nitrosopiperidine is a nitrosamine compound characterized by a piperidine ring substituted with two methyl groups at the 3 and 5 positions and a nitroso group at the 1 position. Nitrosamines, including this compound, are known for their potential carcinogenic properties and are often studied in the context of environmental and health sciences .
Preparation Methods
The synthesis of 3,5-Dimethyl-1-nitrosopiperidine typically involves the nitrosation of 3,5-dimethylpiperidine. This reaction can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, to facilitate the formation of the nitroso group. The reaction is usually conducted at low temperatures to control the reaction rate and yield .
Industrial production methods for nitrosamines, including this compound, often involve similar nitrosation processes but on a larger scale. These methods require stringent control of reaction conditions to ensure safety and product purity due to the hazardous nature of nitrosamines .
Chemical Reactions Analysis
3,5-Dimethyl-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dimethyl-1-nitrosopiperidine is primarily studied for its carcinogenic properties. It serves as a model compound in research focused on understanding the mechanisms of nitrosamine-induced carcinogenesis. This compound is used in studies involving:
Chemistry: Investigating the reactivity and stability of nitrosamines.
Biology: Studying the metabolic pathways and biological effects of nitrosamines.
Medicine: Exploring the potential health risks associated with nitrosamine exposure.
Industry: Assessing the presence and impact of nitrosamines in various industrial processes and products
Mechanism of Action
The carcinogenic effects of 3,5-Dimethyl-1-nitrosopiperidine are primarily due to its metabolic activation. Under physiological conditions, this compound undergoes cytochrome P450-mediated hydroxylation at the carbon atoms adjacent to the nitroso group, forming α-hydroxy derivatives. These derivatives can further react with DNA, leading to mutations and carcinogenesis. The molecular targets include DNA bases, and the pathways involved are related to DNA repair and apoptosis .
Comparison with Similar Compounds
3,5-Dimethyl-1-nitrosopiperidine is structurally similar to other nitrosamines such as N-nitrosopiperidine and N-nitrosopyrrolidine. it is unique due to the presence of two methyl groups, which can influence its reactivity and biological effects. Similar compounds include:
N-nitrosopiperidine: Known for its esophageal carcinogenicity.
N-nitrosopyrrolidine: Primarily induces liver tumors.
N-nitrosodimethylamine: A potent carcinogen found in various environmental sources
These comparisons highlight the distinct properties and potential risks associated with this compound.
Properties
CAS No. |
78338-32-6 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3,5-dimethyl-1-nitrosopiperidine |
InChI |
InChI=1S/C7H14N2O/c1-6-3-7(2)5-9(4-6)8-10/h6-7H,3-5H2,1-2H3 |
InChI Key |
QGLSEFISGRBIML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)N=O)C |
vapor_pressure |
0.03 [mmHg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


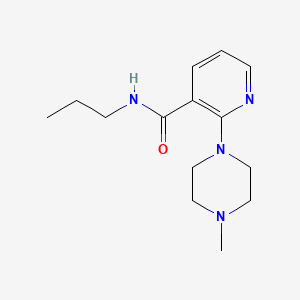
![8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione](/img/structure/B14155932.png)
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155937.png)


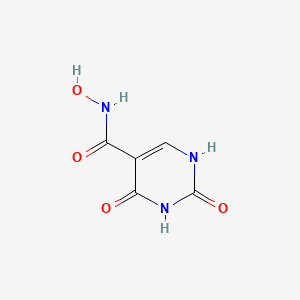
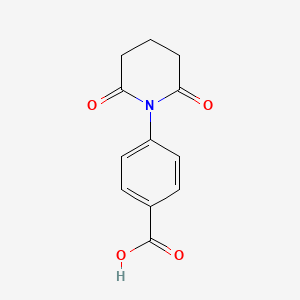
![1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14155964.png)
![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)
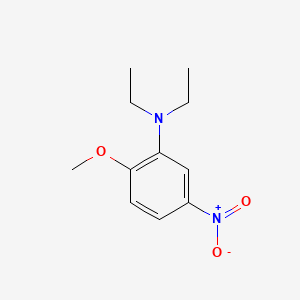
![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)
![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)
![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)
